2,6-Dichloro-3-(trifluoromethyl)pyridine

Suzuki-Miyaura cross-coupling regioselectivity palladium catalysis

2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1) is a dihalogenated trifluoromethylpyridine (TFMP) derivative with molecular formula C₆H₂Cl₂F₃N and molecular weight 215.99 g·mol⁻¹. It belongs to the class of fluorinated pyridine building blocks that serve as key intermediates in agrochemical and pharmaceutical synthesis, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream active ingredients.

Molecular Formula C6H2Cl2F3N
Molecular Weight 215.98 g/mol
CAS No. 55304-75-1
Cat. No. B1224184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(trifluoromethyl)pyridine
CAS55304-75-1
Synonyms2,6-dichloro-3-trifluoromethylpyridine
Molecular FormulaC6H2Cl2F3N
Molecular Weight215.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C6H2Cl2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
InChIKeyUPWAAFFFSGQECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1): Core Identity and Procurement Context


2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1) is a dihalogenated trifluoromethylpyridine (TFMP) derivative with molecular formula C₆H₂Cl₂F₃N and molecular weight 215.99 g·mol⁻¹ . It belongs to the class of fluorinated pyridine building blocks that serve as key intermediates in agrochemical and pharmaceutical synthesis, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream active ingredients . The compound features two chlorine atoms at the 2- and 6-positions and a trifluoromethyl substituent at the 3-position of the pyridine ring, creating a unique electronic environment that governs its reactivity profile . Unlike its regioisomeric counterparts such as 2,6-dichloro-4-(trifluoromethyl)pyridine or the industrially dominant 2,3-dichloro-5-(trifluoromethyl)pyridine, this specific substitution pattern enables counter-steric, electronically driven site-selectivity in cross-coupling reactions .

Workflow
Regioselective C-2 Suzuki-Miyaura coupling with reported exclusive site-selectivity
Capability
Supports sequential one-pot unsymmetrical diarylation for library synthesis
Scale Context
Higher density (2.008 g/mL) informs shipping and reactor throughput calculations

Why Generic Substitution Fails for 2,6-Dichloro-3-(trifluoromethyl)pyridine: The Substitution-Pattern Specificity Problem


Trifluoromethylpyridine (TFMP) intermediates are not interchangeable despite sharing the C₆H₂Cl₂F₃N molecular formula across multiple regioisomers. The position of the trifluoromethyl group relative to the pyridine nitrogen and chlorine substituents fundamentally alters the electronic distribution, directing metal-catalyzed cross-coupling to different ring positions with different activation barriers . A user substituting 2,6-dichloro-4-(trifluoromethyl)pyridine (CAS 39890-98-7) for the 3-CF₃ isomer would obtain entirely different regiochemical outcomes in Suzuki-Miyaura reactions—the 4-CF₃ isomer lacks the ortho-CF₃/ortho-pyridine-N electronic activation that drives site-selectivity to the sterically more hindered C-2 position . Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), despite being the highest-volume TFMP intermediate globally, presents a vicinal dichloro arrangement that enables different downstream chemistry and leads to different agrochemical product families . Physical property differences—particularly the ~33% higher density of the 3-CF₃ isomer (2.008 vs. 1.505 g·mL⁻¹ for the 4-CF₃ isomer)—further impact large-scale handling, shipping weight calculations, and formulation solvent selection .

Target
2,6-Dichloro-3-(trifluoromethyl)pyridine: regioselective C-2 activation driven by ortho-CF₃/ortho-N electronic effects
If substituted with 4-CF₃ isomer
C-2/C-6 equivalence may lead to double-arylation side products; sequential unsymmetrical coupling not demonstrated
Target
Unique electronic bias enables ligand-free Pd catalysis at room temperature, reducing process cost
If substituted with 5-CF₃ isomer
Vicinal dichloro arrangement may alter site-selectivity pattern; no published one-pot unsymmetrical diarylation protocol
Physical handling
Density of this isomer is ~33% higher than the 4-CF₃ analog, affecting drum weight and storage design

2,6-Dichloro-3-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Site-Selective Suzuki-Miyaura Coupling: Exclusive C-2 Arylation vs. 4-CF₃ Isomer Side-Product Formation

In a direct head-to-head study under identical catalytic conditions [Pd(OAc)₂ 2 mol%, K₃PO₄, H₂O-DMF (1:1), 20 °C, 8–12 h], 2,6-dichloro-3-(trifluoromethyl)pyridine (compound 1) reacted with 1 equiv of arylboronic acids to give exclusively 2-aryl-6-chloro-3-(trifluoromethyl)pyridines (3a–n) in 61–92% isolated yield, with no detectable C-6 coupling product . The reaction occurs at the sterically more hindered C-2 position due to electronic activation by the ortho-CF₃ and ortho-pyridine-N . In contrast, under the same protocol, 2,6-dichloro-4-(trifluoromethyl)pyridine (compound 6) produced 2–5% of the undesired 2,6-diaryl-4-(trifluoromethyl)pyridine side-product alongside the desired mono-arylated product . The 4-CF₃ isomer lacks the electronic bias that enforces exclusive mono-selectivity.

Site-selectivity
Head-to-head
3-CF₃ isomer: exclusive C-2 arylation, 61–92% yield. 4-CF₃ isomer: 2–5% double-arylation side-product under identical conditions.
Supports exclusive C-2 selectivity context; avoids regioisomeric purification.
Reported head-to-head; ligand-free conditions.
Suzuki-Miyaura cross-coupling regioselectivity palladium catalysis fluorinated pyridine

One-Pot Sequential Dual Arylation: Unsymmetrical 2,6-Diaryl-3-(trifluoromethyl)pyridine Synthesis

The electronic differentiation between C-2 and C-6 chlorine atoms in 2,6-dichloro-3-(trifluoromethyl)pyridine enables a sequential one-pot, two-step Suzuki-Miyaura protocol that installs two different aryl groups . After initial C-2 arylation at 20 °C, a second arylboronic acid (1.2 equiv) and fresh catalyst (2 mol%) are added at 50 °C to achieve C-6 coupling, affording unsymmetrical 2,6-diaryl-3-(trifluoromethyl)pyridines (5a–e) in 54–71% isolated yield . This sequential differentiation is not achievable with the 4-CF₃ isomer, where the two C–Cl bonds are electronically equivalent (symmetrical structure confirmed by a single ¹H NMR resonance for the two aromatic protons) . The 2,3-dichloro-5-(trifluoromethyl)pyridine isomer presents a different challenge: the 2- and 3-chlorine atoms have distinct reactivities, but the vicinal arrangement leads to steric congestion that complicates the second coupling step.

Sequential diarylation
Head-to-head
One-pot unsymmetrical 2,6-diaryl-3-CF₃-pyridines obtained in 54–71% yield. Not achievable with 4-CF₃ isomer.
Enables divergent library synthesis via sequential C-2 then C-6 coupling.
Method context; requires validation for specific boronic acids.
sequential cross-coupling unsymmetrical biaryl synthesis one-pot methodology ligand-free catalysis

Physical Property Differentiation: Density Differential vs. 4-CF₃ Regioisomer

The 3-CF₃ isomer exhibits a density of 2.008 g·mL⁻¹ at 25 °C, which is 33.4% higher than the 1.505 g·mL⁻¹ measured for the 4-CF₃ regioisomer under the same conditions . This density difference, arising from more efficient crystal packing due to the asymmetric substitution pattern, has practical implications for large-scale procurement: a 200 L drum of the 3-CF₃ isomer weighs approximately 402 kg versus 301 kg for the same volume of the 4-CF₃ isomer . The boiling point also differs substantially—194–196 °C (atmospheric) for the 3-CF₃ isomer versus 85 °C at 40 mmHg for the 4-CF₃ isomer—indicating significantly lower volatility for the 3-substituted compound . For comparison, 2,3-dichloro-5-(trifluoromethyl)pyridine (the highest-volume TFMP intermediate) has a density of 1.549 g·mL⁻¹, a melting point of 8–9 °C, and a boiling point of 80 °C at 20 mmHg .

Density differential
Cross-study
3-CF₃: 2.008 g/mL at 25 °C; 4-CF₃: 1.505 g/mL. Boiling point 194–196 °C (atm) vs. 85 °C/40 mmHg.
Impacts container weight, freight cost, and evaporative loss profile.
Literature values; verify under own conditions.
density physical properties formulation shipping and handling

DFT-Rationalized Counter-Steric Electronic Selectivity: C-2 Activation Despite Steric Hindrance

DFT calculations reported by Sharif et al. (2017) reveal that the oxidative addition intermediate Int1B (Pd insertion at C-2) is energetically more stable than Int1A (Pd insertion at C-6), with a lower activation barrier for the overall catalytic cycle at C-2 . This is counter-intuitive because C-2 is sterically more hindered (flanked by both the pyridine nitrogen and the CF₃ group), yet it is electronically more deficient due to the combined electron-withdrawing effects of the ortho-pyridine nitrogen (Hammett σₘ ≈ 0.23) and the ortho-CF₃ group (Hammett σₘ ≈ 0.43, σₚ ≈ 0.54) . The shorter palladium–carbon bond lengths computed for Int1B compared to Int1A further support the electronic preference . This counter-steric selectivity is a direct consequence of the CF₃ group at the 3-position; neither the 4-CF₃ isomer (where CF₃ is meta to both C–Cl bonds) nor the 5-CF₃ isomer (where CF₃ is para to one Cl and meta to the other) can replicate this electronic activation pattern.

DFT mechanism
Reported
Oxidative addition intermediate at C-2 (Int1B) is energetically favored over C-6; lower activation barrier rationalizes counter-steric selectivity.
Supports electronic activation model; may guide reaction design.
DFT data; model-dependent interpretation.
DFT calculations oxidative addition electronic effects palladium catalysis mechanism

Ligand-Free Catalysis: Cost and Operational Advantage in Cross-Coupling

All Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine reported by Sharif et al. (2017) were conducted using Pd(OAc)₂ (2 mol%) without any added phosphine ligand, achieving yields up to 92% at room temperature . This contrasts with many palladium-catalyzed couplings of less activated heteroaryl chlorides, which typically require electron-rich, often expensive phosphine ligands (e.g., SPhos, XPhos, t-Bu₃P) to achieve comparable reactivity . The intrinsic electronic activation provided by the ortho-CF₃ and ortho-pyridine-N substituents sufficiently labilizes the C-2 chlorine toward oxidative addition, eliminating the need for ligand acceleration . This ligand-free protocol translates to lower catalyst system cost, simpler reaction work-up (no phosphine oxide removal), and reduced heavy metal contamination of the product stream—relevant for active pharmaceutical ingredient (API) intermediate manufacturing where residual phosphorus must be controlled.

Ligand-free catalysis
Class-level
Pd(OAc)₂ 2 mol%, no phosphine, 20 °C: yields up to 92% for C-2 arylation. Typical unactivated heteroaryl chlorides require ligands and 80–110 °C.
May reduce catalyst cost and simplify work-up in process development.
Class-level inference; verify for specific substrates.
ligand-free palladium catalysis green chemistry process economics Suzuki-Miyaura

Predicted pKa and Electronic Character: Quantified Basicity Deficit vs. Non-Fluorinated Pyridine

The predicted pKa of 2,6-dichloro-3-(trifluoromethyl)pyridine is −4.84 ± 0.10, reflecting the combined electron-withdrawing effects of two chlorine atoms (σₚ ≈ 0.23 each) and the trifluoromethyl group (σₘ ≈ 0.43) on the pyridine nitrogen . For comparison, unsubstituted pyridine has a measured pKa of 5.23 (conjugate acid) . 2,6-Dichloropyridine (lacking CF₃) has a predicted pKa of approximately −2.2 , and 3-(trifluoromethyl)pyridine (lacking chlorines) has a measured pKa of approximately 2.8 . The −4.84 value for the title compound represents an ~10⁷-fold decrease in basicity relative to pyridine, meaning the pyridine nitrogen is effectively non-basic under most synthetic and biological conditions . This has consequences for coordination chemistry (reduced metal-binding affinity), salt formation (requires strong acids), and chromatographic behavior (altered retention on silica gel).

pKa comparison
Predicted
Predicted pKa (conj. acid) = −4.84 ± 0.10. Pyridine: 5.23; 2,6-dichloropyridine: −2.2; 3-CF₃-pyridine: 2.8.
Extremely low basicity affects extraction and scavenger-resin strategies.
ACD/Labs prediction; experimental verification advised.
pKa basicity electron-withdrawing effect coordination chemistry

2,6-Dichloro-3-(trifluoromethyl)pyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Divergent Library Synthesis of Unsymmetrical 2,6-Diaryl-3-(trifluoromethyl)pyridines for Kinase Inhibitor Discovery

The exclusive C-2 regioselectivity in the first Suzuki-Miyaura coupling step, followed by C-6 coupling at elevated temperature, enables medicinal chemistry teams to construct libraries of unsymmetrical 2,6-diaryl-3-(trifluoromethyl)pyridines in a single reaction vessel without intermediate purification . Five unsymmetrical derivatives (5a–e) were prepared in 54–71% yield using this sequential one-pot protocol . This scaffold is directly relevant to type-II kinase inhibitor design, where the 2,6-diarylpyridine core mimics the adenine-binding motif while the 3-CF₃ group occupies a lipophilic back-pocket. Competing isomers cannot replicate this sequential unsymmetrical difunctionalization: the 4-CF₃ isomer has equivalent C-2/C-6 positions, and the 2,3-dichloro-5-CF₃ isomer places both chlorines on the same face of the ring, limiting the scope of sequential coupling.

Large-Scale Agrochemical Intermediate Manufacturing with Ligand-Free Pd Catalysis

The demonstrated ligand-free Suzuki-Miyaura protocol [Pd(OAc)₂ 2 mol%, no phosphine, 20 °C] translates directly to reduced manufacturing cost for agrochemical intermediates. At metric-ton scale, elimination of phosphine ligands (typically $500–$5,000/kg) reduces the catalyst-system cost by 40–80% compared to standard phosphine-dependent protocols . The room-temperature operation further reduces energy costs versus the 80–110 °C typically required for unactivated heteroaryl chlorides. Combined with the exclusive C-2 selectivity that avoids regioisomeric purification, the overall process mass intensity is substantially lower than for alternative TFMP intermediates. The compound's high density (2.008 g·mL⁻¹) means 33% more material per reactor volume than the 4-CF₃ isomer, improving reactor throughput in batch manufacturing .

Synthesis of 2-Amino-6-chloro-3-(trifluoromethyl)pyridine via Regioselective Ammonolysis

The electronic differentiation between C-2 and C-6 chlorine atoms enables regioselective ammonolysis at C-2. Published procedures demonstrate the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with aqueous ammonia (28%) at 93 °C in an autoclave to selectively replace the C-2 chlorine, yielding 2-amino-6-chloro-3-(trifluoromethyl)pyridine . This intermediate provides an orthogonal functionalization handle (NH₂ at C-2, Cl at C-6) that is inaccessible from the 4-CF₃ isomer (where both positions are equivalent) and distinct from the amino-chloro-TFMP derivatives obtainable from 2,3-dichloro-5-(trifluoromethyl)pyridine. The 2-amino-6-chloro-3-TFMP scaffold is a versatile building block for fused heterocycles (imidazopyridines, triazolopyridines) relevant to both agrochemical and pharmaceutical programs.

Specialty Fluorinated Building Block for Materials Science: High-Density, Low-Basicity Pyridine Ligand

The combination of exceptionally low pyridine basicity (predicted pKa −4.84) and high density (2.008 g·mL⁻¹) makes 2,6-dichloro-3-(trifluoromethyl)pyridine a candidate precursor for fluorinated ligands in catalysis and materials applications where non-coordinating or weakly coordinating pyridine motifs are required. The electron-deficient pyridine ring resists N-oxidation and N-alkylation, while the two chlorine atoms provide orthogonal cross-coupling handles. The computed LogP of 3.7 and topological polar surface area of 12.9 Ų indicate high membrane permeability for any derived bioactive compounds, consistent with the favorable ADME profile sought in CNS-targeted drug discovery programs.

Application
Selection Property
Validation Focus
Unsymmetrical diarylpyridine library synthesis
Regioselective cross-coupling profile
Sequential C-2 then C-6 coupling outcome
Large-scale intermediate production
Ligand-free catalysis compatibility
Process mass intensity and reactor throughput
Orthogonal functionalization building block
Electronic differentiation of C-2 and C-6
Regioselective ammonolysis outcome
Non-coordinating pyridine ligand precursor
Low basicity and high density profile
Metal-binding affinity and membrane permeability research

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